Methyl 4-(2-(cyclopropylmethoxy)isonicotinamido)butanoate
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Overview
Description
Methyl 4-(2-(cyclopropylmethoxy)isonicotinamido)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a cyclopropylmethoxy group, an isonicotinamido moiety, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(cyclopropylmethoxy)isonicotinamido)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamido Intermediate: The reaction begins with the preparation of isonicotinamide from isonicotinic acid and ammonia.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction, where cyclopropylmethanol reacts with an appropriate leaving group on the isonicotinamide intermediate.
Esterification: The final step involves the esterification of the resulting intermediate with butanoic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(cyclopropylmethoxy)isonicotinamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-(cyclopropylmethoxy)isonicotinamido)butanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biology: The compound is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.
Industry: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-(2-(cyclopropylmethoxy)isonicotinamido)butanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An isomer of nicotinamide, used in various chemical and biological studies.
Cyclopropylmethanol: A precursor in the synthesis of cyclopropyl-containing compounds.
Butanoic Acid Esters: Commonly used in organic synthesis and industrial applications.
Uniqueness
Methyl 4-(2-(cyclopropylmethoxy)isonicotinamido)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance, while the isonicotinamido moiety offers potential interactions with biological targets. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-14(18)3-2-7-17-15(19)12-6-8-16-13(9-12)21-10-11-4-5-11/h6,8-9,11H,2-5,7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRUBXNFVRCGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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